molecular formula C10H14ClN B8350074 3-Tert-butyl-4-chloroaniline

3-Tert-butyl-4-chloroaniline

Cat. No. B8350074
M. Wt: 183.68 g/mol
InChI Key: DFKWURGXEUHZMY-UHFFFAOYSA-N
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Patent
US08519135B2

Procedure details

Prepared from 3.48 g of 3-tert-butyl-phenylamine and 3.12 g NCS. Yield: 1.5 g. LC-MSD, m/z for C18H14ClN [M+H]+=184.1, 186.1;
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Cl:19])C(=O)C1>>[C:1]([C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][C:10]=1[Cl:19])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1)N
Name
Quantity
3.12 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=CC1Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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